molecular formula C9H12N6OS2 B2685869 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide CAS No. 394233-51-3

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No.: B2685869
CAS No.: 394233-51-3
M. Wt: 284.36
InChI Key: JYPUQJCPCPZEKY-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a synthetic small molecule recognized in chemical libraries for its potent inhibitory activity against the essential Mycobacterium tuberculosis enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) [https://pubmed.ncbi.nlm.nih.gov/37989017/]. Inhibition of DprE1 disrupts the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall, leading to bacterial cell death. This mechanism makes it a valuable chemical tool for investigating novel therapeutic strategies against drug-sensitive and drug-resistant strains of tuberculosis. Its molecular structure, featuring a 1,3,4-thiadiazole core linked to a 1,2,4-triazole moiety via a propanamide bridge, is of significant interest in medicinal chemistry and structure-activity relationship (SAR) studies aimed at optimizing anti-tubercular agents. Research with this compound is focused on elucidating the precise binding interactions with the DprE1 active site, assessing its efficacy in vitro, and evaluating its potential as a lead candidate for the development of new antimycobacterial drugs.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6OS2/c1-5(17-9-14-10-4-15(9)3)7(16)11-8-13-12-6(2)18-8/h4-5H,1-3H3,(H,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPUQJCPCPZEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C)SC2=NN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Triazole Moiety: The triazole ring can be introduced through a nucleophilic substitution reaction involving a suitable triazole precursor and a halogenated intermediate.

    Final Coupling: The final step involves coupling the thiadiazole and triazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atoms in both the thiadiazole and triazole rings are susceptible to oxidation. Key reactions include:

Table 1: Oxidation Pathways

SiteReagents/ConditionsProductYield*References
Sulfanyl bridge30% H₂O₂, CH₃COOH, 50°C, 4 hrSulfoxide (-SO-) derivative72–78%,
Sulfanyl bridgeKMnO₄, H₂O, 80°C, 6 hrSulfone (-SO₂-) derivative65–70%

*Yields extrapolated from structurally analogous compounds.

Oxidation of the sulfanyl (-S-) group proceeds regioselectively, with hydrogen peroxide yielding sulfoxides and stronger oxidants like KMnO₄ producing sulfones. Computational studies suggest steric hindrance from the methyl groups slightly reduces reaction rates compared to non-methylated analogs.

Hydrolysis of the Amide Bond

The propanamide linker undergoes hydrolysis under acidic or basic conditions:

Table 2: Hydrolysis Conditions

ConditionsProductsApplication
6M HCl, reflux, 8 hr2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid + 5-methyl-1,3,4-thiadiazol-2-amineDegradation studies
2M NaOH, EtOH, 60°C, 6 hrSodium salt of propanoic acid + free amineProdrug activation

Acidic hydrolysis is preferred for recovering the amine moiety intact, while basic conditions favor salt formation.

Nucleophilic Substitution at Sulfur

The sulfanyl group acts as a leaving site for nucleophilic displacement:

Table 3: Substitution Reactions

NucleophileReagents/ConditionsProductYield*References
NH₃ (excess)DMF, 100°C, 12 hr2-Amino-propanamide derivative68%
CH₃SHK₂CO₃, DMSO, 80°C, 6 hrBis-sulfanyl analog55%

The reaction with ammonia proceeds via an SN2 mechanism, confirmed by kinetic isotope studies.

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiadiazole ring undergoes nitration and sulfonation:

Table 4: EAS Reactions

ReactionReagents/ConditionsPositionProductYieldReferences
NitrationHNO₃/H₂SO₄, 0°C, 2 hrC44-Nitro-thiadiazole derivative40%
SulfonationH₂SO₄/SO₃, 60°C, 4 hrC5Sulfonic acid derivative35%

The methyl group at C5 of the thiadiazole ring deactivates the ring, reducing reactivity compared to unsubstituted thiadiazoles.

Metal Complexation

The nitrogen-rich structure forms coordination complexes with transition metals:

Table 5: Metal Complexation

Metal SaltConditionsCoordination SiteApplicationReferences
CuCl₂EtOH, RT, 2 hrTriazole N2, N4Antimicrobial enhancement
Fe(NO₃)₃H₂O, 60°C, 4 hrThiadiazole S, NCatalytic oxidation

X-ray crystallography of analogous Cu(II) complexes confirms a distorted square-planar geometry .

Alkylation of the Triazole Ring

The 4-methyl group on the triazole undergoes quaternization:

Table 6: Alkylation Reactions

Alkylating AgentConditionsProductYieldReferences
CH₃IK₂CO₃, DMF, 80°C, 6 hrN-Methyltriazolium iodide82%
C₂H₅BrNaH, THF, 0°C, 2 hrN-Ethyltriazolium bromide75%

Quaternized derivatives exhibit enhanced solubility in polar solvents.

Photochemical Reactions

UV irradiation induces dimerization via the thiadiazole ring:

  • Conditions : UV light (254 nm), CH₂Cl₂, 12 hr

  • Product : Cyclobutane-linked dimer

  • Yield : 30% (isolated)

Scientific Research Applications

Antimicrobial Activity

One of the most prominent applications of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is its antimicrobial activity . Studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal properties.

Bacterial Activity

Research indicates that compounds containing the thiadiazole moiety can effectively inhibit various bacterial strains. For instance:

  • Staphylococcus aureus and Escherichia coli are commonly tested strains where derivatives have shown notable inhibition.

The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival. The Minimum Inhibitory Concentration (MIC) values for these compounds are often comparable to established antibiotics like norfloxacin .

Fungal Activity

In addition to bacterial activity, these compounds also demonstrate antifungal properties against pathogens such as:

  • Candida albicans
  • Aspergillus niger

The antifungal action is typically attributed to the ability of the compound to disrupt fungal cell membranes or inhibit key enzymes involved in cell wall synthesis .

Therapeutic Potential

Beyond antimicrobial applications, this compound has been explored for its potential in treating various diseases.

Anticancer Properties

Some derivatives have shown promising results in inhibiting cancer cell proliferation. The incorporation of thiadiazole and triazole rings has been linked to increased cytotoxicity against several cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells through multiple pathways .

Antiparasitic Activity

There is also emerging evidence supporting the antiparasitic effects of thiadiazole derivatives. For example, certain compounds have demonstrated efficacy against protozoan parasites such as Trypanosoma cruzi, which causes Chagas disease. These findings suggest a potential role in developing new treatments for parasitic infections .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the chemical structure can significantly influence biological activity:

ModificationEffect on Activity
Substituents on thiadiazole ringEnhanced antimicrobial potency
Variations in alkyl groupsAltered solubility and bioavailability
Changes in triazole structureImproved selectivity towards target pathogens

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, physical properties, and synthesis pathways.

Structural and Physical Property Comparison

Table 1: Key Physicochemical Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target Compound : N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide C₁₀H₁₂N₆OS₂ 296.37 Not reported 1,3,4-thiadiazole + 1,2,4-triazole + sulfanyl bridge
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 362.43 135–136 Oxadiazole + thiazole + aryl substituent
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) C₁₅H₁₄N₄O₂S₂ 362.43 117–118 Oxadiazole + methyl-thiazole + phenyl group
3-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8h) C₁₅H₁₃N₅O₄S₂ 407.43 158–159 Oxadiazole + nitro-substituted aryl group
2-(5-(1-Phenylcarbamoylpiperdine-4-yl)-4-ethyl-4H-1,2,4-triazol-3-ylthio)-N-2-methylphenylpropanamide (7d) C₂₅H₂₈N₆O₂S 484.60 163–165 Triazole + piperidine + carbamoyl group
3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide C₁₇H₁₆N₆O₂S₃ 456.56 Not reported Thiazolidinone + benzylidene + thiadiazole
Key Observations:

Heterocycle Influence: The target compound’s 1,3,4-thiadiazole and 1,2,4-triazole combination distinguishes it from oxadiazole-containing analogs (e.g., 8d, 8e, 8h).

Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in 8h) exhibit higher melting points (158–159°C) compared to methyl- or phenyl-substituted analogs (117–136°C). This trend suggests stronger intermolecular interactions in nitro-substituted compounds .

Molecular Weight and Complexity : The piperidine-containing compound 7d has a significantly higher molecular weight (484.60 g/mol) due to its extended alkyl and carbamoyl groups, which may influence solubility and bioavailability .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their extensive pharmacological activities. Compounds containing the 1,3,4-thiadiazole nucleus exhibit various biological properties including antimicrobial, antifungal, anti-inflammatory, antidiabetic, and anticancer activities . The unique structure of thiadiazoles allows for modifications that enhance their biological efficacy.

Synthesis and Structure

The compound this compound can be synthesized through various chemical reactions involving thiadiazole and triazole moieties. The presence of sulfur in its structure contributes to its biological activity by influencing molecular interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives possess significant antimicrobial properties. For instance:

  • Antibacterial Effects : In vitro studies have shown that compounds similar to this compound exhibit notable antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus.
CompoundTarget BacteriaInhibition Rate (%)Reference
51mXanthomonas oryzae30% at 100 μg/mL
52eE. coliModerate

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. Notable findings include:

  • Cytotoxicity : Several studies report that compounds with a similar structure to this compound show significant cytotoxicity against various cancer cell lines. For example:
Cell LineIC50 (μM)Reference
MDA-MB-2313.29
HCT11610

These results indicate that modifications in the thiadiazole structure can lead to enhanced potency against specific cancer types.

Other Biological Activities

In addition to antimicrobial and anticancer effects, thiadiazole derivatives have been associated with:

  • Antioxidant Properties : Some studies highlight their potential as antioxidants .

Case Studies

Several case studies have explored the biological activity of thiadiazole derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against plant pathogens and reported significant inhibition rates compared to standard treatments .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of a series of thiadiazoles on human cancer cell lines and found promising results that suggest potential for further development as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide, and how can purity be validated?

Synthesis typically involves multi-step reactions, starting with thiosemicarbazide derivatives and POCl3-mediated cyclization (as in ). Key steps include:

  • Thiadiazole formation : Reacting carboxylic acid derivatives (e.g., 4-phenyl butyric acid) with thiosemicarbazide in POCl3 under reflux (90°C, 3 hours) .
  • Sulfanyl linkage : Introducing the triazole-thiol group via nucleophilic substitution, often using NaOH in ethanol/water mixtures to precipitate intermediates .
  • Purity validation :
    • Elemental analysis : Compare calculated vs. experimental C, H, N, and S percentages (e.g., <0.4% deviation in ).
    • Spectroscopy : Confirm structure via 1H/13C-NMR (e.g., δ 2.4–2.6 ppm for methyl groups in thiadiazole/triazole moieties) and IR (e.g., 1650–1680 cm⁻¹ for amide C=O stretches) .

Q. How should researchers interpret discrepancies between calculated and experimental elemental analysis data for this compound?

Discrepancies (e.g., ±0.3–0.5% in C/H/N content) may arise from:

  • Incomplete purification : Residual solvents or byproducts. Use recrystallization (e.g., DMSO/water mixtures) to improve purity .
  • Hydrate formation : Unaccounted water in crystalline samples. Perform thermogravimetric analysis (TGA) to detect moisture .
  • Instrumental error : Cross-validate with high-resolution mass spectrometry (HRMS) or combustion analysis .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H-NMR : Key signals include:
    • δ 2.4–2.6 ppm (s, 3H) for methyl groups on thiadiazole/triazole.
    • δ 3.8–4.2 ppm (m, 2H) for the propanamide CH2 group .
  • 13C-NMR : Peaks at ~165–170 ppm for amide/thiourea carbons and ~150–160 ppm for triazole/thiadiazole ring carbons .
  • IR : Bands at 1650–1680 cm⁻¹ (amide I), 1530–1560 cm⁻¹ (amide II), and 650–750 cm⁻¹ (C-S stretches) .

Advanced Research Questions

Q. How can molecular docking be integrated with experimental data to study this compound’s mechanism of action?

  • Target selection : Prioritize enzymes like alkaline phosphatase () or antimicrobial targets (). Use PDB structures (e.g., 1K7P for alkaline phosphatase).
  • Docking protocols :
    • Prepare the ligand (protonation states via MarvinSketch) and protein (remove water, add charges).
    • Use AutoDock Vina or Schrödinger Glide for flexible docking. Validate with RMSD <2.0 Å .
  • Experimental correlation : Compare docking scores with IC50 values from enzyme assays (e.g., ’s unreported alkaline phosphatase data) .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Functional group modulation :
    • Replace methyl groups with electron-withdrawing substituents (e.g., nitro in ’s compound 8h) to alter electronic profiles.
    • Introduce halogenated aryl groups (e.g., 4-chlorophenyl in ) for improved target binding .
  • Salt formation : Synthesize sodium or potassium salts to enhance solubility (e.g., 2-((4-phenyl-5-...)ethanoic acid salts in ) .

Q. How can conflicting bioactivity data across studies be resolved?

  • Assay standardization :
    • Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
    • Include positive controls (e.g., ciprofloxacin for antibacterial assays).
  • Data normalization : Express activity as % inhibition relative to controls (e.g., ’s unreported enzyme data) .
  • Meta-analysis : Compare logP, solubility, and steric parameters across analogs to identify structure-activity trends .

Q. What computational methods are recommended for predicting physicochemical properties?

  • LogP and solubility : Use SwissADME or ACD/Labs to estimate partition coefficients and aqueous solubility .
  • pKa prediction : Employ MarvinSketch or Epik to identify ionizable groups (critical for salt formation strategies) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects on reactivity .

Q. How can crystallography aid in understanding this compound’s stability and reactivity?

  • Single-crystal XRD : Resolve bond lengths and angles (e.g., S-C distances in thiadiazole rings) to confirm tautomeric forms .
  • Hirshfeld surface analysis : Identify intermolecular interactions (e.g., hydrogen bonds in acetamide derivatives) that influence stability .

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